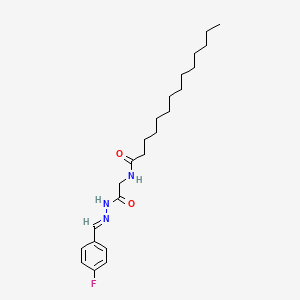

N-(2-(2-(4-Fluorobenzylidene)hydrazino)-2-oxoethyl)tetradecanamide

Beschreibung

N-(2-(2-(4-Fluorbenzyliden)hydrazino)-2-oxoethyl)tetradecanamid ist eine komplexe organische Verbindung, die sich durch das Vorhandensein einer Fluorbenzyliden-Gruppe, einer Hydrazino-Gruppe und einer Tetradecanamid-Kette auszeichnet.

Eigenschaften

CAS-Nummer |

767335-54-6 |

|---|---|

Molekularformel |

C23H36FN3O2 |

Molekulargewicht |

405.5 g/mol |

IUPAC-Name |

N-[2-[(2E)-2-[(4-fluorophenyl)methylidene]hydrazinyl]-2-oxoethyl]tetradecanamide |

InChI |

InChI=1S/C23H36FN3O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-22(28)25-19-23(29)27-26-18-20-14-16-21(24)17-15-20/h14-18H,2-13,19H2,1H3,(H,25,28)(H,27,29)/b26-18+ |

InChI-Schlüssel |

AGXRBIFSIZXAJT-NLRVBDNBSA-N |

Isomerische SMILES |

CCCCCCCCCCCCCC(=O)NCC(=O)N/N=C/C1=CC=C(C=C1)F |

Kanonische SMILES |

CCCCCCCCCCCCCC(=O)NCC(=O)NN=CC1=CC=C(C=C1)F |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von N-(2-(2-(4-Fluorbenzyliden)hydrazino)-2-oxoethyl)tetradecanamid beinhaltet typischerweise die Reaktion von 4-Fluorbenzaldehyd mit Hydrazinhydrat unter Bildung des Hydrazon-Zwischenprodukts. Dieses Zwischenprodukt wird dann unter kontrollierten Bedingungen mit einem geeigneten Acylierungsmittel, wie z. B. Tetradecanoylchlorid, umgesetzt, um das Endprodukt zu erhalten. Die Reaktion wird üblicherweise in einem organischen Lösungsmittel wie Dichlormethan oder Chloroform mit einer Base wie Triethylamin durchgeführt, um den Acylierungsprozess zu erleichtern.

Industrielle Produktionsverfahren

Die industrielle Produktion dieser Verbindung kann ähnliche Synthesewege verwenden, jedoch im größeren Maßstab. Die Verwendung von kontinuierlichen Strömungsreaktoren und automatisierten Systemen kann die Effizienz und Ausbeute des Produktionsprozesses verbessern. Darüber hinaus werden Reinigungstechniken wie Umkristallisation und Chromatographie eingesetzt, um die Reinheit des Endprodukts zu gewährleisten.

Analyse Chemischer Reaktionen

Arten von Reaktionen

N-(2-(2-(4-Fluorbenzyliden)hydrazino)-2-oxoethyl)tetradecanamid kann verschiedene chemische Reaktionen eingehen, darunter:

Oxidation: Die Verbindung kann mit Oxidationsmitteln wie Kaliumpermanganat oder Wasserstoffperoxid oxidiert werden.

Reduktion: Reduktionsreaktionen können mit Reduktionsmitteln wie Natriumborhydrid oder Lithiumaluminiumhydrid durchgeführt werden.

Substitution: Die Fluorbenzyliden-Gruppe kann an nucleophilen Substitutionsreaktionen teilnehmen, bei denen das Fluoratom durch andere Nucleophile ersetzt wird.

Häufige Reagenzien und Bedingungen

Oxidation: Kaliumpermanganat in einem sauren Medium.

Reduktion: Natriumborhydrid in Methanol oder Ethanol.

Substitution: Nucleophile wie Amine oder Thiole in Gegenwart einer Base.

Hauptprodukte, die gebildet werden

Oxidation: Bildung von Carbonsäuren oder Ketonen.

Reduktion: Bildung von Alkoholen oder Aminen.

Substitution: Bildung von substituierten Benzyliden-Derivaten.

Wissenschaftliche Forschungsanwendungen

N-(2-(2-(4-Fluorbenzyliden)hydrazino)-2-oxoethyl)tetradecanamid hat mehrere Anwendungen in der wissenschaftlichen Forschung:

Chemie: Wird als Reagenz in der organischen Synthese und als Baustein für komplexere Moleküle verwendet.

Biologie: Wird auf seine potenzielle biologische Aktivität untersucht, einschließlich antimikrobieller und krebshemmender Eigenschaften.

Medizin: Wird auf seine potenziellen therapeutischen Anwendungen untersucht, insbesondere in der Medikamentenentwicklung.

Industrie: Wird bei der Entwicklung von Spezialchemikalien und Materialien eingesetzt.

Wirkmechanismus

Der Wirkungsmechanismus von N-(2-(2-(4-Fluorbenzyliden)hydrazino)-2-oxoethyl)tetradecanamid beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen und Signalwegen. Die Hydrazino-Gruppe kann kovalente Bindungen mit biologischen Makromolekülen eingehen, was zur Hemmung der Enzymaktivität oder zur Störung zellulärer Prozesse führt. Die Fluorbenzyliden-Gruppe kann die Bindungsaffinität der Verbindung zu bestimmten Rezeptoren oder Enzymen erhöhen und damit zu ihren biologischen Wirkungen beitragen.

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

- 2-(2-(4-Fluorbenzyliden)hydrazino)-N-(4-methylphenyl)-2-oxoacetamid

- 2-(2-(4-Fluorbenzyliden)hydrazino)-2-oxo-N-phenylacetamid

- 4-CL-N-(2-((2-(4-Fluorbenzyliden)hydrazino)carbonyl)phenyl)benzolsulfonamid

Einzigartigkeit

N-(2-(2-(4-Fluorbenzyliden)hydrazino)-2-oxoethyl)tetradecanamid ist aufgrund seiner langen Tetradecanamid-Kette einzigartig, die seine Löslichkeit, Stabilität und biologische Aktivität beeinflussen kann. Das Vorhandensein der Fluorbenzyliden-Gruppe verleiht der Verbindung auch besondere chemische Eigenschaften, wie z. B. erhöhte Reaktivität und das Potenzial für spezifische Wechselwirkungen mit biologischen Zielstrukturen.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.